N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and functional group tolerance.
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Suzuki–Miyaura Coupling
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
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Amidation Reaction
Reagents: Carboxylic acid derivative (e.g., benzo[d][1,3]dioxole-5-carboxylic acid), amine (e.g., 2-(furan-2-yl)pyridin-3-ylmethylamine), coupling agents (e.g., EDC, HOBt).
Conditions: Often performed in an organic solvent (e.g., dichloromethane) at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
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Reduction: : The pyridine ring can be reduced to piperidine derivatives.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere at low temperatures.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Pyridine Derivatives: Similar to the pyridine moiety in the compound, these derivatives are widely used in pharmaceuticals and agrochemicals.
Furan Derivatives: Known for their antimicrobial and anticancer properties, similar to the furan ring in the compound.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(12-5-6-14-16(9-12)24-11-23-14)20-10-13-3-1-7-19-17(13)15-4-2-8-22-15/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNZCOGUFFILDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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